Methylthiomcresol-C5-COOH Methylthiomcresol-C5-COOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16610388
InChI: InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H20O3S
Molecular Weight: 268.37 g/mol

Methylthiomcresol-C5-COOH

CAS No.:

Cat. No.: VC16610388

Molecular Formula: C14H20O3S

Molecular Weight: 268.37 g/mol

* For research use only. Not for human or veterinary use.

Methylthiomcresol-C5-COOH -

Specification

Molecular Formula C14H20O3S
Molecular Weight 268.37 g/mol
IUPAC Name 6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid
Standard InChI InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)
Standard InChI Key WUZGSGRLHHOCJF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC

Introduction

Chemical Structure and Nomenclature

Methylthiomcresol-C5-COOH (IUPAC name: 3-methyl-4-(methylsulfanyl)-5-(4-carboxybutyl)phenol) features a meta-cresol core substituted at the 4-position with a methylthio group and at the 5-position with a pentanoic acid chain. The methyl group at the 3-position aligns with the meta-cresol configuration, while the sulfur-containing and carboxylic acid groups introduce distinct electronic and solubility properties.

Structural Characteristics

  • Aromatic Core: A benzene ring with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 3.

  • Methylthio Substituent: An -SCH₃ group at position 4, contributing electron-donating effects via sulfur’s lone pairs.

  • Pentanoic Acid Chain: A five-carbon aliphatic chain terminating in a carboxylic acid (-COOH) at position 5, enhancing hydrophilicity in basic conditions.

Table 1: Hypothesized Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Molecular FormulaC₁₃H₁₈O₃SElemental composition
Molecular Weight266.34 g/molCalculated from formula
Melting Point~120–135°CAnalogous cresol derivatives
SolubilityInsoluble in water; soluble in organic solventsPhenolic and carboxylic acid moieties
pKa (Phenolic OH)~9.5–10.5Electron-donating substituents

Synthesis Pathways

The synthesis of Methylthiomcresol-C5-COOH likely involves multi-step functionalization of m-cresol. Methods from catalytic oxidation, Friedel-Crafts alkylation, and Mannich reactions (as seen in cresol derivative synthesis) provide plausible routes .

Step 1: Thiolation of m-Cresol

ParameterConditionSource Methodology
CatalystFe₂O₃-ZSM-5 (5% w/w)Catalytic wet peroxide oxidation
Temperature60–80°CMild thermal activation
SolventTetrahydrofuran (THF)Polar aprotic medium

Physicochemical and Spectroscopic Properties

The compound’s dual functional groups necessitate advanced characterization techniques:

Spectroscopic Analysis

  • IR Spectroscopy: Peaks at ~3200 cm⁻¹ (phenolic O-H), 1700 cm⁻¹ (carboxylic C=O), and 2550 cm⁻¹ (S-H, if present).

  • NMR (¹H and ¹³C):

    • Aromatic protons (δ 6.8–7.2 ppm), methylthio singlet (δ 2.5 ppm), and pentanoic acid chain signals (δ 1.2–2.3 ppm).

    • Carbon shifts for S-CH₃ (~15 ppm) and COOH (~175 ppm) .

Thermal Stability

Thermogravimetric analysis (TGA) predicts decomposition above 200°C, consistent with phenolic and aliphatic carboxylic acid analogs .

Applications and Industrial Relevance

While direct applications of Methylthiomcresol-C5-COOH are undocumented, its structural features suggest niche uses:

Organic Synthesis Intermediate

  • Ligand Design: The phenolic and carboxylic acid groups may chelate metals, useful in catalysis.

  • Pharmaceutical Precursor: Analogous cresol derivatives are intermediates in antiseptics and antioxidants .

Environmental Considerations

Per Japan Environmental Governing Standards (JEGS), emissions of cresol derivatives require monitoring via continuous emissions monitoring systems (CEMS) for opacity and NOₓ . Waste containing sulfur or carboxylic acid groups may fall under halogenated solvent regulations .

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